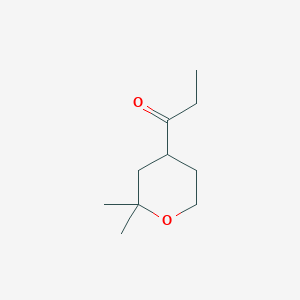

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs1. It has a molecular formula of C10H18O22.

Synthesis Analysis

The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one can be achieved from 2H-Pyran-4-methanol, α-ethyltetrahydro-2,2-dimethyl-2.

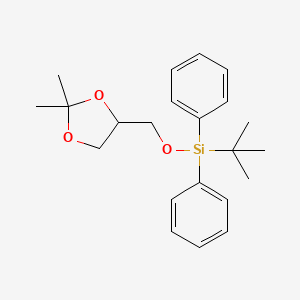

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H18O22. The InChI code for this compound is 1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H33.

Chemical Reactions Analysis

Specific chemical reactions involving 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one are not readily available in the sources retrieved. However, it’s known that the ketone group in the molecule can undergo various reactions such as with Wittig reagents to form alkenes, or be reduced to a hydroxyl group4.Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.252. It has a boiling point of 233.2 ℃ at 760 mmHg and a density of 0.926 g/cm^35. It is typically stored at -20°C3.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Recent Advances in Organic Synthesis : The synthesis of tetrahydrobenzo[b]pyrans, which share a structural resemblance to "1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one," demonstrates the importance of organocatalysis in constructing valuable heterocyclic compounds. These molecules are pivotal in the development of pharmaceuticals and natural products, where the use of green solvents and organocatalysts promotes environmentally friendly chemical processes (Kiyani, 2018).

Green Chemistry and Sustainable Materials

Bio-based Production Insights : The discussion on the separation and purification of biologically produced diols, such as 1,3-propanediol, underscores the significance of developing sustainable chemical processes. These diols are critical for creating environmentally friendly polymers and chemicals, aligning with the broader goals of green chemistry and sustainability (Xiu & Zeng, 2008).

Pharmaceutical and Medicinal Chemistry

Hybrid Catalysts in Drug Synthesis : The use of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, compounds related to the broader family of pyrans, illustrates the ongoing innovation in drug synthesis. These catalysts enable the creation of molecules with potential pharmaceutical applications, showcasing the continuous need for novel methodologies in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Chemical Engineering and Process Optimization

Advancements in Chemical Engineering : Research focusing on the downstream processing of biologically produced chemicals highlights the importance of optimizing industrial chemical production processes. This encompasses the development of efficient and cost-effective methods for the separation and purification of chemical products, essential for both pharmaceutical and industrial applications (Deng, Lei, Yao, & Zhigang, 2019).

Safety And Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition6.

Zukünftige Richtungen

As an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs1, this compound has potential for wide-ranging applications. Its future directions are likely to be influenced by advancements in these fields.

Please note that this information is based on the available sources and there may be additional information in other sources or literature.

Eigenschaften

IUPAC Name |

1-(2,2-dimethyloxan-4-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZHAALQRNEDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCOC(C1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391630 |

Source

|

| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |

CAS RN |

77642-82-1 |

Source

|

| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)

![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)